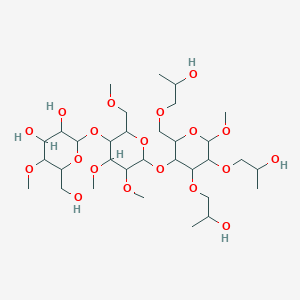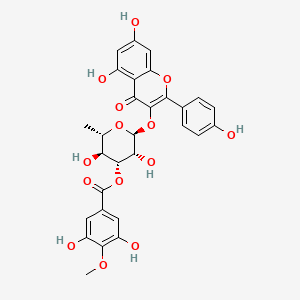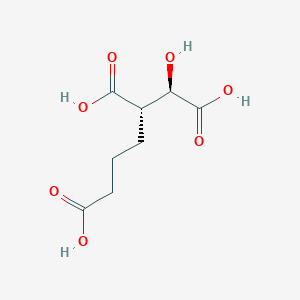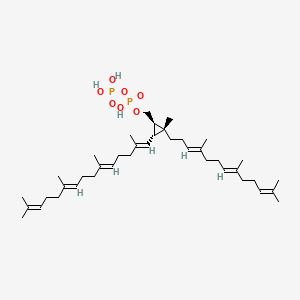
Prephytoene pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prephytoene pyrophosphate is an organic compound that serves as a precursor in the biosynthesis of carotenoids. It is a key intermediate in the pathway leading to the formation of phytoene, which is the first committed step in carotenoid biosynthesis. Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and providing photoprotection. They are also important for human nutrition as dietary sources of vitamin A and antioxidants .
Méthodes De Préparation
Prephytoene pyrophosphate is synthesized through the action of the enzyme phytoene synthase. This enzyme catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form prephytoene diphosphate, which is then converted to phytoene within the active site of the enzyme . The reaction conditions typically involve the presence of magnesium ions (Mg²⁺) as cofactors and occur in plastids, the site of carotenoid biosynthesis in plant cells .
Analyse Des Réactions Chimiques
Prephytoene pyrophosphate undergoes several types of chemical reactions, primarily within the carotenoid biosynthesis pathway:
Applications De Recherche Scientifique
Prephytoene pyrophosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of prephytoene diphosphate involves its conversion to phytoene by the enzyme phytoene synthase. This enzyme catalyzes the condensation of two geranylgeranyl diphosphate molecules to form prephytoene diphosphate, which then undergoes a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement to form phytoene . The molecular targets involved in this process include the active site of phytoene synthase and the magnesium ions that act as cofactors .
Comparaison Avec Des Composés Similaires
Prephytoene pyrophosphate is similar to other intermediates in the carotenoid biosynthesis pathway, such as:
Geranylgeranyl diphosphate: The immediate precursor that condenses to form prephytoene diphosphate.
Lycopene and Beta-carotene: Carotenoids derived from phytoene, which have distinct structures and functions.
The uniqueness of prephytoene diphosphate lies in its role as a critical intermediate that bridges the gap between the initial precursors and the final carotenoid products .
Propriétés
Numéro CAS |
38005-61-7 |
|---|---|
Formule moléculaire |
C40H68O7P2 |
Poids moléculaire |
722.9 g/mol |
Nom IUPAC |
[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |
Clé InChI |
RVCNKTPCHZNAAO-UZDKSQMHSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
| 38005-61-7 | |
Description physique |
Solid |
Synonymes |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


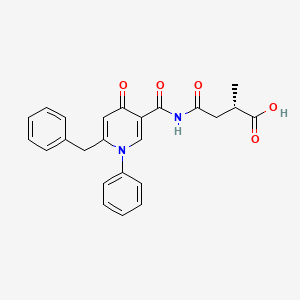

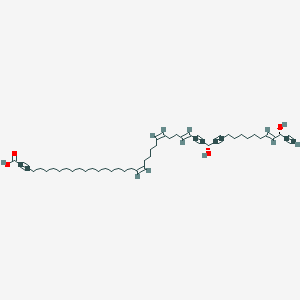
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)

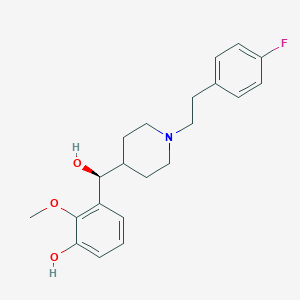
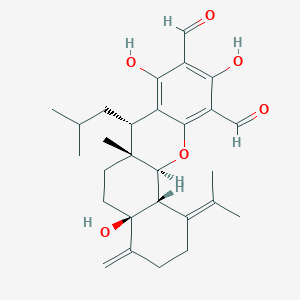
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

